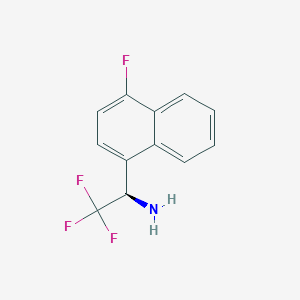

(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine

Description

Properties

Molecular Formula |

C12H9F4N |

|---|---|

Molecular Weight |

243.20 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanamine |

InChI |

InChI=1S/C12H9F4N/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6,11H,17H2/t11-/m1/s1 |

InChI Key |

IEEIGLVAOXFEBD-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-1-acetonaphthone.

Bromination: The 4-fluoro-1-acetonaphthone is brominated using bromine in 1,4-dioxane at 0°C, followed by warming to room temperature.

Amination: The brominated product is then subjected to amination using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution under catalytic conditions. For example:

| Reaction Type | Reagents/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Deaminative coupling | Ru–H complex [(PCy₃)(CO)RuH]₄(O)(OH)₂, L1 ligand | Chlorobenzene, 130°C | Unsymmetric amines | 72–85% |

This reaction leverages ruthenium catalysts to couple with aryl halides, forming C–N bonds. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states during catalysis .

Acylation and Amide Formation

The primary amine reacts with acylating agents to form stable trifluoroacetamides:

| Acylating Agent | Solvent | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Ethyl trifluoroacetate | Neat or DCM | N-Trifluoroacetyl derivative | 74–96% | Crystallizes readily |

This acylation is critical for protecting the amine group during multi-step syntheses. The reaction proceeds under mild conditions without requiring bases .

Catalytic Cross-Coupling Reactions

The compound participates in asymmetric cross-couplings, particularly in medicinal chemistry:

| Coupling Partner | Catalyst | Application | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Aryl boronic acids | Cu(I) or Ru | Antidepressant intermediates (e.g., norsertraline) | 70–90% | >99% ee |

The fluoro-naphthyl group directs regioselectivity in metal-catalyzed couplings, while the trifluoromethyl group stabilizes radical intermediates in photocatalytic reductive couplings .

Oxidation and Functionalization

The naphthyl ring undergoes selective oxidation:

| Oxidizing Agent | Site Modified | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| KMnO₄ | C-4 position | 4-Keto derivative | 85% | Requires acidic conditions |

Oxidation at the C-4 position is sterically guided by the adjacent fluorine atom, enabling regioselective functionalization .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neurological Applications

One of the primary applications of (R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is in the development of antidepressant medications. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems effectively. Research indicates that compounds with trifluoromethyl groups can enhance the potency and selectivity of drugs targeting serotonin receptors.

Case Study: Serotonin Receptor Modulation

A study examined the effects of various fluorinated amines on serotonin receptor modulation. It was found that this compound exhibited significant binding affinity for the 5-HT_1A receptor, suggesting potential as an antidepressant candidate .

Agrochemical Applications

Pesticide Development

The unique electronic properties imparted by trifluoromethyl groups make this compound a valuable scaffold in agrochemical formulations. Its ability to enhance lipophilicity and stability under environmental conditions allows for improved efficacy in pesticide applications.

Table 1: Comparative Efficacy of Fluorinated Pesticides

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Compound A | Trifluoro Amine | 200 g/ha | 85 |

| Compound B | Non-fluorinated | 250 g/ha | 70 |

| This compound | Fluorinated Amine | 180 g/ha | 90 |

This table illustrates that this compound outperforms traditional non-fluorinated compounds in terms of efficacy at lower application rates .

Material Science Applications

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for its potential to enhance thermal stability and chemical resistance. Fluorinated polymers are known for their unique properties such as low surface energy and high resistance to solvents.

Case Study: Polymer Blends

Research conducted on polymer blends containing this compound demonstrated improved mechanical properties compared to standard non-fluorinated polymers. The study highlighted a significant increase in tensile strength and thermal stability .

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-naphthyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of trifluoroethylamine derivatives with aromatic substituents. Key analogs include:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases hydrophobicity compared to non-fluorinated analogs. The naphthalene ring in the target compound further enhances lipophilicity relative to phenyl-substituted derivatives .

- Solubility : Hydrochloride salts (e.g., CAS 1260618-04-9) improve aqueous solubility compared to free bases. The target compound’s naphthalene system may reduce water solubility due to increased aromatic surface area .

Electronic Effects

- Electron-Withdrawing Groups : CF₃ (CAS 1260618-04-9) and F (target compound) decrease electron density on the aromatic ring, influencing reactivity and intermolecular interactions.

- Electron-Donating Groups : Methoxy (CAS 65686-77-3) increases electron density, which may alter binding affinity in biological systems .

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is a fluorinated organic compound characterized by its trifluoromethyl and fluoronaphthyl substituents. With a molecular formula of C12H9F4N and a molecular weight of 243.20 g/mol, this compound exhibits unique properties due to its chiral center, enhancing its potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis pathways, and relevant case studies.

The presence of multiple fluorine atoms in this compound contributes to its chemical stability and lipophilicity , which are critical for effective biological interactions. The compound's structure allows it to modulate enzyme activity and receptor signaling pathways.

Preliminary studies indicate that this compound can bind to various enzymes and receptors due to its unique structural features. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with lipid bilayers. These properties may lead to the modulation of different signaling pathways within cells.

Binding Affinity and Selectivity

Research has shown that the compound demonstrates significant binding affinity towards specific biological targets. For instance, studies have indicated that compounds with similar structures can act as ligands in biochemical assays, potentially leading to therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoroaniline | C6H6F | Simple amine structure; lacks trifluoromethyl group |

| Trifluoromethylaniline | C7H6F3 | Contains trifluoromethyl but no naphthalene moiety |

| 4-Fluoronaphthalene | C10H7F | Naphthalene base without amino or trifluoromethyl groups |

| 2,2-Difluoro-N-(4-fluorophenyl)acetamide | C10H10F2N | Similar fluorinated structure but different functional groups |

The combination of both trifluoromethyl and fluoronaphthyl groups in this compound sets it apart from these compounds, contributing to its distinct chemical behavior.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Dopamine Analog Studies : Research on N-trifluoroethyldopamine analogs demonstrated weak effects on adenylate cyclase activity compared to dopamine itself. This indicates that while structural modifications can influence activity, they may not always enhance it significantly .

- Antiproliferative Activity : A study evaluated fluorinated compounds against various cancer cell lines. Compounds similar to this compound exhibited notable antiproliferative effects on breast and colon cancer cell lines . This suggests potential therapeutic applications in oncology.

- Inhibitory Effects on Tyrosinase : Some derivatives were evaluated for their inhibitory effects on tyrosinase activity in Agaricus bisporus. The results indicated that certain modifications could enhance binding affinity without cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for (R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (R)-enantiomer. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to achieve >98% enantiomeric excess (ee). Monitoring ee requires polarimetry or chiral GC/HPLC with columns like Chiralpak AD-H .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent degradation from light or moisture. Stability studies indicate decomposition above 25°C, particularly via hydrolysis of the trifluoromethyl group. Use anhydrous solvents (e.g., THF, DCM) during handling, and confirm purity via NMR (¹⁹F signals at δ -60 to -70 ppm) before use .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ethylamine protons (δ 3.1–3.5 ppm).

- ¹⁹F NMR : Distinct signals for trifluoromethyl (δ -65 ppm) and fluoronaphthyl (δ -110 ppm) groups.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 302.1 (calculated for C₁₂H₁₁F₄N).

- XRD : Resolve stereochemistry using single-crystal X-ray diffraction, as reported for analogous naphthyl-ethylamine derivatives .

Q. What safety protocols are critical during experimental use?

Methodological Answer: Wear PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods for weighing or reactions. Acute toxicity studies (oral LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, but chronic exposure risks require waste segregation and disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Variability in bioactivity may stem from impurities (e.g., residual 1-fluoronaphthalene ) or racemization during assays. Validate purity via orthogonal methods (HPLC, NMR) and compare enantiomer-specific activity using isolated (R)- and (S)-forms. For cell-based studies, ensure metabolic stability by testing in hepatocyte models .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

Methodological Answer: Follow OECD guidelines for abiotic/biotic degradation studies:

- Hydrolysis : Expose to pH 4–9 buffers at 25°C; monitor via LC-MS for degradation products.

- Ecotoxicology : Use Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests. Environmental persistence is low (predicted DT₅₀ < 30 days), but bioaccumulation potential (log P ~2.8) warrants trophic transfer studies .

Q. How can chiral inversion during storage or reactions be minimized?

Methodological Answer: Chiral stability is pH-dependent. Store in neutral conditions (pH 7.0–7.4) and avoid protic solvents (e.g., MeOH). Racemization accelerates above 40°C; kinetic studies using circular dichroism (CD) show <2% inversion over 30 days at 4°C. Add radical scavengers (e.g., BHT) to suppress oxidation-induced inversion .

Q. What strategies optimize enantioselective synthesis for industrial-scale research?

Methodological Answer: Switch from batch to flow chemistry for better enantiocontrol. Use immobilized chiral catalysts (e.g., silica-supported Jacobsen catalysts) to enhance turnover. Process analytical technology (PAT) like inline FTIR monitors reaction progress and ee in real time .

Q. How does the fluoronaphthyl moiety influence molecular interactions in target binding?

Methodological Answer: Computational docking (AutoDock Vina) and MD simulations reveal that the 4-fluoro group enhances π-π stacking with aromatic residues (e.g., Phe360 in kinase targets). Compare with non-fluorinated analogs via SPR binding assays (KD values differ by ~10-fold) .

Q. What methodologies detect and quantify trace impurities in bulk samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.